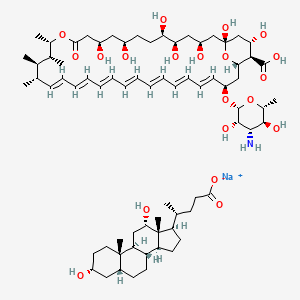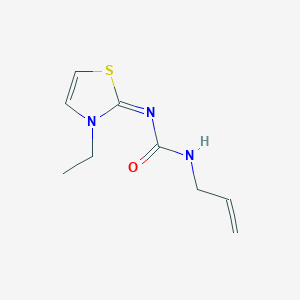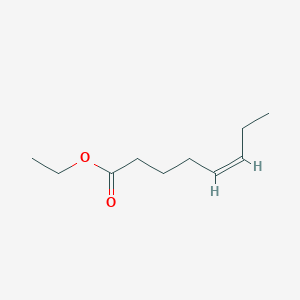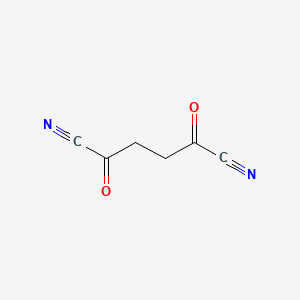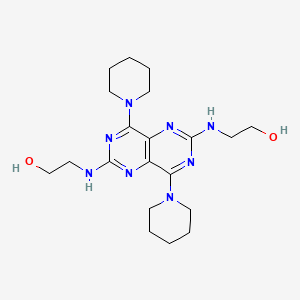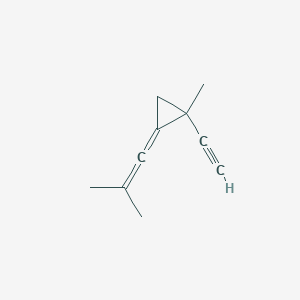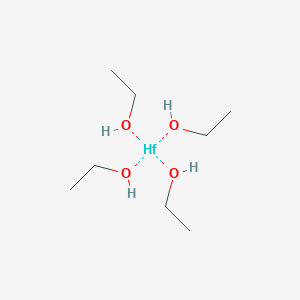![molecular formula C9H10 B13792152 Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- CAS No. 85880-10-0](/img/structure/B13792152.png)
Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[32102,4]oct-6-ene,8-methylene- is a complex organic compound with the molecular formula C9H10 It is characterized by a unique tricyclic structure that includes three interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent functionalization steps introduce the methylene group at the 8-position. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the tricyclic core, leading to different hydrogenated products.
Substitution: The methylene group at the 8-position can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated tricyclic compounds.
Scientific Research Applications
Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene- exerts its effects involves interactions with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methylene group at the 8-position can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.1.02,4]oct-6-ene: Lacks the methylene group at the 8-position, resulting in different chemical properties.
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound with different reactivity and applications.
Norbornene: Another bicyclic compound with a different structure and set of chemical properties.
Uniqueness
Tricyclo[32102,4]oct-6-ene,8-methylene- is unique due to its tricyclic structure and the presence of the methylene group at the 8-position
Properties
CAS No. |
85880-10-0 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
8-methylidenetricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C9H10/c1-5-6-2-3-7(5)9-4-8(6)9/h2-3,6-9H,1,4H2 |
InChI Key |
GGZHNAKOAKFNRR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C=CC1C3C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


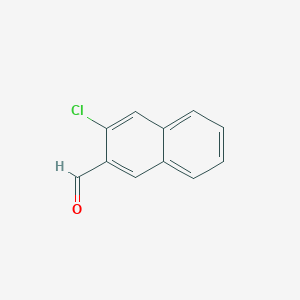
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
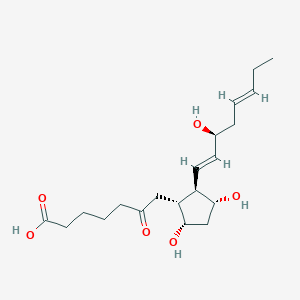
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
